N-苄基-3-甲氧基苯胺

描述

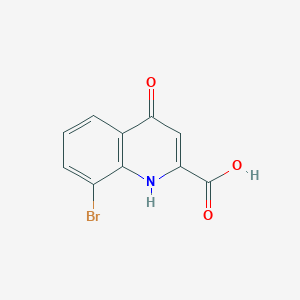

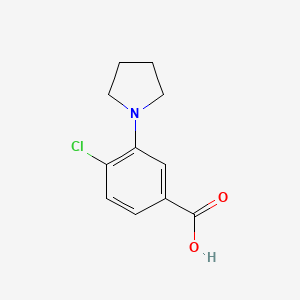

N-Benzyl-3-methoxyaniline is a compound that is structurally related to various research subjects in the provided papers. Although none of the papers directly analyze N-Benzyl-3-methoxyaniline, they do investigate compounds with similar functional groups and molecular fragments. For instance, the studies involve the analysis of molecular structures, synthesis, and characterization of compounds with methoxy and benzyl components, which are also present in N-Benzyl-3-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the preparation of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, which are synthesized from a Strecker-type reaction and can be used to create chiral β-hydroxy-α-amino acids . This indicates that the synthesis of N-Benzyl-3-methoxyaniline could also involve a sequence of reactions, possibly starting from aniline derivatives and incorporating methoxy and benzyl groups through electrophilic aromatic substitution or other suitable organic reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Benzyl-3-methoxyaniline has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the geometrical parameters of the molecules, which can be compared with theoretical values to confirm the structure. For N-Benzyl-3-methoxyaniline, similar analytical techniques could be employed to elucidate its molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of molecules with benzyl and methoxy groups has been explored through various studies. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans have been investigated to estimate the chemical reactivity of the molecules . These studies can provide insights into the types of reactions N-Benzyl-3-methoxyaniline might undergo, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-Benzyl-3-methoxyaniline, such as their electronic properties, vibrational frequencies, and nonlinear optical properties, have been calculated using DFT and other computational methods . These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its potential applications. For N-Benzyl-3-methoxyaniline, similar computational studies could be conducted to determine its HOMO-LUMO gap, dipole moment, and other relevant properties.

科学研究应用

合成和表征

N-苄基-3-甲氧基苯胺及其衍生物已在各种合成和表征研究中得到探索。例如,类似于N-苄基-3-甲氧基苯胺的化合物已通过缩合反应过程合成,并使用各种技术进行表征,如傅里叶变换红外和拉曼光谱分析、热重和差热分析,以及非线性光学性质测量(Subashini et al., 2021)。另一项研究涉及从类似化合物合成席夫碱,进而对其生物活性进行研究(Bayrak et al., 2021)。

生物评价

与N-苄基-3-甲氧基苯胺相关的化合物的研究还包括生物评价。例如,一项关于硫唑基偶氮配体与金属离子的络合物的研究考察了它们的抗菌效果(Dahi & Jarad, 2020)。类似地,另一项研究合成了衍生物并评估了它们对细菌菌株的抑制作用,有助于了解这些化合物的抗菌性能(Aziz‐ur‐Rehman等,2013)。

环境影响研究

已进行了与N-苄基-3-甲氧基苯胺结构相关的甲氧基苯胺的环境影响研究。例如,一项研究评估了水溶液中有害甲氧基苯胺的类Fenton氧化,有助于了解环境修复技术(Chaturvedi & Katoch, 2020)。

代谢产物和副产物分析

与N-苄基-3-甲氧基苯胺相关的化合物的代谢产物和副产物分析已成为一个重点领域。例如,一项研究调查了N-苄基-2-溴-3-甲氧基丙酰胺中的副产物,为合成过程和杂质提供了见解(Li Yong, 2013)。

安全和危害

作用机制

Target of Action

N-Benzyl-3-methoxyaniline is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

The mode of action of N-Benzyl-3-methoxyaniline involves direct interaction with its targets. The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

It is known that the compound interferes with the function of ergosterol, a principal sterol that modulates membrane fluidity, cell growth, and proliferation . This disruption can lead to downstream effects such as cell death .

Pharmacokinetics

The compound’s molecular weight of 21328 suggests that it may have good bioavailability.

Result of Action

The result of N-Benzyl-3-methoxyaniline’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol and the integrity of the cell wall and membrane, the compound causes cell death, thereby exerting its antimicrobial effects .

Action Environment

The action of N-Benzyl-3-methoxyaniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored at +4°C

属性

IUPAC Name |

N-benzyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXYQQZZRQBFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433134 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90811-55-5 | |

| Record name | N-Benzyl-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)